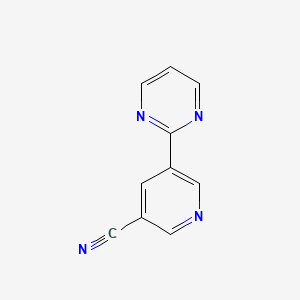

5-(Pyrimidin-2-yl)nicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1346687-29-3 |

|---|---|

Molecular Formula |

C10H6N4 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

5-pyrimidin-2-ylpyridine-3-carbonitrile |

InChI |

InChI=1S/C10H6N4/c11-5-8-4-9(7-12-6-8)10-13-2-1-3-14-10/h1-4,6-7H |

InChI Key |

YQNIZBLNFUPHPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=CN=CC(=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 5 Pyrimidin 2 Yl Nicotinonitrile and Its Chemical Analogs

Strategic Approaches to the Nicotinonitrile Core Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like substituted pyridines in a single step from three or more starting materials. researchgate.netnih.gov This strategy is valued for its atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. researchgate.netyoutube.com

A prominent MCR for pyridine (B92270) synthesis is the formal [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals from groups 4-8, such as Ruthenium (Ru) and Iron (Fe). nih.gov For instance, unsymmetrical 1,6-diynes can react with various nitriles in the presence of a catalyst like Cp*RuCl(COD) to yield pyridine products. The regiochemistry of this reaction can be controlled by the electronic properties of the reactants; electron-deficient nitriles can favor the formation of a specific pyridine isomer. nih.gov

Another widely used MCR is a variation of the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). thieme-connect.de Modern adaptations of this principle allow for the three-component reaction of aldehydes, active methylene (B1212753) compounds (like ethyl cyanoacetate), and an ammonia source (such as ammonium (B1175870) acetate) to form the nicotinonitrile core. chem-soc.siresearchgate.netresearchgate.net For example, a facile synthesis of pyridine derivatives based on triphenylamine (B166846) has been achieved through a three-component reaction of a 1,3-diarylpropenone, 3-cyanoacetylindole, and ammonium acetate (B1210297). researchgate.net These reactions often proceed through a series of condensations and cyclizations to build the pyridine ring. chem-soc.siresearchgate.net

| Reaction Type | Components | Catalyst/Conditions | Key Feature | Reference |

| [2+2+2] Cycloaddition | Alkynes, Nitriles | Ru, Fe catalysts | Forms pyridine ring from simple building blocks | nih.gov |

| Hantzsch-type Reaction | Aldehydes, Active Methylene Compounds, Ammonia Source | Ammonium Acetate, Heat | Convergent synthesis of highly substituted pyridines | thieme-connect.dechem-soc.siresearchgate.netresearchgate.net |

| Three-Component Condensation | 1,3-Diarylpropenone, 3-Cyanoacetylindole, Ammonium Acetate | Conventional heating or microwave irradiation | Rapid access to complex pyridine derivatives | researchgate.net |

Cyclization reactions are fundamental to the synthesis of the nicotinonitrile framework, often involving the formation of the pyridine ring from an acyclic precursor. A common strategy begins with a Knoevenagel or Michael addition reaction to assemble a key intermediate, which then undergoes intramolecular cyclization.

For instance, 2-aminonicotinonitrile derivatives can be synthesized through the cyclization of a chalcone (B49325) derivative with malononitrile (B47326) in the presence of ammonium acetate. nih.gov The mechanism for related syntheses is proposed to start with the condensation of an aldehyde with a reactive methylene compound like ethyl cyanoacetate (B8463686). chem-soc.siresearchgate.netresearchgate.net This is followed by a Michael addition of a ketone onto the resulting cyanoacrylate intermediate. Subsequent replacement of an enolic hydroxyl group with an amine, intramolecular cyclization with the elimination of a small molecule (like ethanol), and a final dehydrogenation step yield the aromatic nicotinonitrile product. chem-soc.siresearchgate.netresearchgate.net

Similarly, 2-oxo-pyridine-3-carbonitrile derivatives are accessible via the cyclization of a chalcone with ethyl cyanoacetate and ammonium acetate. nih.gov Another approach involves the reaction of chalcones with 2-cyanothioacetamide, which, in the presence of a base like piperidine (B6355638) or morpholine, cyclizes to form nicotinonitrile-2-thiolate salts. nih.gov Furthermore, S-alkylated cyanopyridine derivatives can undergo intramolecular cyclization when heated in a sodium ethoxide solution to furnish fused ring systems such as thieno[2,3-b]pyridines. nih.gov

| Starting Materials | Reagents | Product Type | Mechanism Highlight | Reference |

| Chalcone, Malononitrile | Ammonium Acetate, Ethanol | 2-Aminonicotinonitrile | Cyclization via condensation | nih.gov |

| Ketone, Aldehyde, Ethyl Cyanoacetate | Ammonium Acetate | 2-Oxo-nicotinonitrile | Michael addition followed by cyclization and dehydrogenation | chem-soc.siresearchgate.netresearchgate.net |

| Chalcone, 2-Cyanothioacetamide | Piperidine or Morpholine | Nicotinonitrile-2-thiolate salt | Base-catalyzed cyclization | nih.gov |

| S-Alkylated Cyanopyridines | Sodium Ethoxide | Thieno[2,3-b]pyridines | Intramolecular cyclization | nih.gov |

The synthesis of the nicotinonitrile core is well-suited to one-pot methodologies. A notable example is the copper-catalyzed three-component reaction of 3-bromopropenals, benzoylacetonitriles, and ammonium acetate. researchgate.netthieme-connect.com The proposed mechanism involves an initial Knoevenagel-type condensation to form a δ-bromo-2,4-dienone, which then reacts with ammonia (generated in situ) to form an azatriene. This intermediate subsequently undergoes a 6π-azaelectrocyclization and aromatization to yield the trisubstituted pyridine. thieme-connect.com

Another common one-pot approach involves heating an equimolar mixture of a ketone (e.g., 2-acetylnaphthalene), an aromatic aldehyde, and ethyl cyanoacetate with ammonium acetate in ethanol. chem-soc.siresearchgate.net This method proceeds through a cascade of reactions including condensation, Michael addition, cyclization, and dehydrogenation to afford highly substituted 2-oxo-nicotinonitriles in high yields. chem-soc.siresearchgate.netresearchgate.net These protocols exemplify the power of one-pot reactions to construct complex heterocyclic systems from simple and readily available starting materials. researchgate.net

Introduction of the Pyrimidine (B1678525) Moiety: Coupling and Substitution Reactions

Once the nicotinonitrile core, often bearing a halogen or other suitable leaving group, is synthesized, the next critical step is the introduction of the pyrimidine ring. This is typically achieved through modern cross-coupling reactions or classical nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds between aromatic rings. While the Suzuki-Miyaura coupling is a mainstay in organic synthesis, its application with pyridine-based organoboron reagents, particularly 2-pyridylboronates, can be challenging due to instability and low reactivity. semanticscholar.org

To overcome these limitations, alternative nucleophilic coupling partners have been developed. Pyridyl and pyrimidyl sulfinates have emerged as stable, effective replacements for boronic acids in Suzuki-Miyaura type reactions. semanticscholar.org These sulfinate salts are straightforward to prepare and demonstrate excellent functional group tolerance, enabling the efficient coupling of (hetero)aryl halides with the pyridine core. semanticscholar.org

A related and innovative strategy employs pyridyl pyrimidylsulfones as latent pyridyl nucleophiles. acs.org In this method, the sulfone undergoes an in-situ SNAr reaction to generate a sulfinate, which then participates in a palladium-catalyzed desulfinative cross-coupling with a (hetero)aryl bromide. acs.orgresearchgate.net This approach allows for the formation of challenging 2,2'-bipyridine (B1663995) linkages. acs.org Furthermore, the site-selectivity of cross-coupling reactions on dihalogenated pyridines can be controlled by the choice of ligand. For example, using a sterically hindered N-heterocyclic carbene (NHC) ligand like IPr can direct the coupling to the C4 position of 2,4-dichloropyridine, leaving the C2 chloride available for subsequent transformations. nih.gov

| Coupling Partners | Catalyst System | Key Advantage | Significance | Reference |

| (Hetero)aryl Halide, Pyridine/Pyrimidine Sulfinate | Palladium Catalyst | Stable and effective alternative to boronic acids | Overcomes limitations of Suzuki coupling with pyridines | semanticscholar.org |

| (Hetero)aryl Bromide, Pyridyl Pyrimidylsulfone | Pd Catalyst, Phenol, Cs2CO3 | In-situ generation of the nucleophilic sulfinate | Enables synthesis of challenging biaryl compounds | acs.orgresearchgate.net |

| 2,4-Dichloropyridine, Organoboron/-zinc/-magnesium reagent | Pd/IPr | Ligand-controlled C4-selectivity | Access to otherwise difficult-to-make substitution patterns | nih.gov |

Nucleophilic aromatic substitution (SNAr) provides a classical and direct route for linking heterocyclic rings. The reaction is particularly effective on π-deficient aromatic rings like pyridine and pyrimidine, especially when they are substituted with halogens at positions activated by the ring nitrogen(s). youtube.comchemistry-online.comquimicaorganica.org Halogens at the C2 and C4 positions of pyridine are significantly more reactive towards nucleophilic displacement than those at C3 or on a benzene (B151609) ring. chemistry-online.comquimicaorganica.org

In the context of synthesizing 5-(Pyrimidin-2-yl)nicotinonitrile, this reaction could involve a halogenated nicotinonitrile reacting with a pyrimidine-based nucleophile, or a halogenated pyrimidine reacting with a nicotinonitrile-based nucleophile. For instance, a 2-chloropyrimidine (B141910) can readily react with a mercaptopyridine in an SNAr reaction as a prelude to further transformations. acs.org The reactivity of dihalopyrimidines is also well-established; for example, in 2,5-dichloropyrimidine, the chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position. youtube.com

The mechanism of these reactions typically proceeds through a two-stage addition-elimination process involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the ring nitrogens is crucial for stabilizing this intermediate, thereby facilitating the substitution. youtube.comchemistry-online.com In some cases, particularly with photostimulation or in the presence of radical initiators, the substitution can also proceed through an SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. acs.org

Functionalization and Derivatization of the this compound Scaffold

The this compound core structure serves as a versatile platform for extensive functionalization and derivatization. This allows for the systematic modification of the molecule to explore structure-activity relationships and optimize biological efficacy.

Synthesis of Substituted Nicotinonitrile Hybrids

The synthesis of substituted nicotinonitrile hybrids is a key strategy for developing new chemical entities with enhanced biological profiles. This often involves multicomponent reactions or sequential modifications of a pre-existing nicotinonitrile core.

One common approach involves the cyclization of chalcone derivatives with malononitrile in the presence of ammonium acetate to yield 2-aminonicotinonitrile derivatives. nih.gov These amino derivatives can then be further modified. For instance, they can be converted to 2-chloronicotinonitrile derivatives using reagents like phosphorus oxychloride, which can subsequently be displaced by various nucleophiles. nih.govnih.gov

Another versatile method is the one-pot, four-component reaction of an aldehyde, an acetophenone (B1666503) derivative, an active methylene compound like malononitrile or ethyl cyanoacetate, and ammonium acetate. nih.govnih.gov This approach allows for the efficient construction of highly substituted nicotinonitrile derivatives in a single step. For example, the reaction of 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate has been used to synthesize a variety of novel pyridines. nih.gov

Furthermore, nicotinonitrile derivatives can be hybridized with other heterocyclic rings like thiazole, pyrazole, and pyridine to generate novel molecular architectures. consensus.app For instance, nicotinonitrile-thiazole hybrids have been synthesized through the cyclization of a precursor N-phenyl thiosemicarbazide (B42300) derivative with chloroacetic acid or phenacyl bromide. consensus.app Similarly, pyrazole-containing nicotinonitriles can be accessed by reacting a hydrazide derivative with acetylacetone (B45752) or ethyl acetoacetate (B1235776). consensus.app

The table below showcases examples of reagents used in the synthesis of substituted nicotinonitrile hybrids.

| Reagent/Starting Material | Reactant(s) | Product Type |

| Chalcone derivatives | Malononitrile, Ammonium acetate | 2-Aminonicotinonitrile derivatives nih.gov |

| 2-Aminonicotinonitrile | Phosphorus oxychloride | 2-Chloronicotinonitrile derivatives nih.gov |

| Aldehyde, Acetophenone, Malononitrile | Ammonium acetate | Substituted nicotinonitriles nih.gov |

| N-phenyl thiosemicarbazide derivative | Chloroacetic acid, Phenacyl bromide | Nicotinonitrile-thiazole hybrids consensus.app |

| Hydrazide derivative | Acetylacetone, Ethyl acetoacetate | Nicotinonitrile-pyrazole hybrids consensus.app |

Heterocyclization of Nicotinonitrile Derivatives

The nitrile group in nicotinonitrile derivatives is a key functional handle for heterocyclization reactions, enabling the construction of various fused and appended heterocyclic systems.

A prominent example is the Thorpe-Ziegler cyclization, which is utilized to form fused aminothiophenes. This intramolecular cyclization of a β-cyano-α-mercaptoacetonitrile derivative leads to the formation of a thieno[2,3-b]pyridine (B153569) ring system. This strategy has been employed in the synthesis of various thienopyridine derivatives with potential biological activities.

Another important heterocyclization pathway involves the reaction of 2-aminonicotinonitrile derivatives with various reagents. For example, reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. Additionally, treatment of 2-hydrazinylnicotinonitrile derivatives with reagents like acetic acid or benzyl (B1604629) acetoacetate can afford triazolopyridines and pyrazolyl nicotinonitriles, respectively. nih.gov

The reactivity of the nitrile group also allows for its conversion into other functional groups that can then participate in cyclization reactions. For instance, hydrolysis of the nitrile to a carboxylic acid, followed by reaction with an appropriate bifunctional reagent, can lead to the formation of fused pyrimidinone or other heterocyclic systems.

Preparation of Fused Heterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines, Furo[2,3-b]pyridines)

The fusion of a pyrimidine or furan (B31954) ring to the pyridine core of nicotinonitrile leads to the formation of important heterocyclic scaffolds like pyrido[2,3-d]pyrimidines and furo[2,3-b]pyridines, which are prevalent in many biologically active compounds.

Pyrido[2,3-d]pyrimidines: These fused systems can be synthesized through several routes. A common method involves the reaction of 2-aminonicotinonitrile derivatives with reagents that provide the necessary atoms to form the pyrimidine ring. For example, reaction with formamide, urea, or guanidine (B92328) can lead to the formation of the corresponding 4-amino-, 4-oxo-, or 2,4-diaminopyrido[2,3-d]pyrimidines. nih.gov Another approach starts from a preformed pyrimidine ring and builds the pyridine ring onto it. nih.gov For instance, a pyrimidine derivative with appropriate functional groups can undergo condensation and cyclization reactions to form the fused pyridopyrimidine system. nih.gov The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones has been achieved by reacting 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine. nih.gov

Furo[2,3-b]pyridines: The synthesis of furo[2,3-b]pyridines often involves the Thorpe-Ziegler cyclization of a precursor containing both a nitrile and an adjacent ether linkage. researchgate.net For example, cyano-(2H)-pyridones can be converted to the corresponding nicotinonitriles, which then undergo Thorpe-Ziegler ring cyclization to yield furo[2,3-b]pyridine (B1315467) derivatives. researchgate.net Another strategy involves the reaction of a 2-chloronicotinic acid derivative with an α-hydroxy ketone or ester, followed by intramolecular cyclization. A concise 4-step synthesis of furo[2,3-b]pyridines has been developed starting from 2,5-dichloronicotinic acid. nih.gov

The table below summarizes some synthetic routes to these fused systems.

| Fused System | Starting Material(s) | Key Reaction/Reagent |

| Pyrido[2,3-d]pyrimidines | 2-Aminonicotinonitriles | Formamide, Urea, Guanidine |

| Pyrido[2,3-d]pyrimidin-7(8H)-ones | 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles | Guanidine nih.gov |

| Furo[2,3-b]pyridines | Cyano-(2H)-pyridones | Thorpe-Ziegler cyclization researchgate.net |

| Furo[2,3-b]pyridines | 2,5-Dichloronicotinic acid | Ethyl 2-hydroxyacetate, Intramolecular cyclization nih.gov |

Green Chemistry Considerations in Synthetic Protocols for this compound Analogs

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods for the preparation of nicotinonitrile derivatives, in line with the principles of green chemistry.

One significant advancement is the use of microwave irradiation in multicomponent reactions. nih.gov This technique often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods. For example, the synthesis of novel pyridines via a one-pot, four-component reaction has been successfully carried out using microwave irradiation, resulting in excellent yields and short reaction times. nih.gov

The use of greener solvents is another key aspect. Researchers have explored the use of more environmentally friendly solvents or even solvent-free conditions to minimize the environmental impact of these syntheses. nih.gov For instance, a nanomagnetic metal-organic framework has been used as a catalyst for the synthesis of a wide range of nicotinonitrile derivatives under solvent-free conditions, affording excellent yields in short reaction times. nih.gov

Furthermore, the development of reusable catalysts, such as the aforementioned nanomagnetic catalyst, contributes to the sustainability of these synthetic protocols by reducing waste and improving process efficiency. nih.govresearchgate.net The application of these green chemistry principles not only makes the synthesis of this compound analogs more sustainable but also often leads to more efficient and cost-effective processes.

Advanced Spectroscopic and Structural Elucidation of 5 Pyrimidin 2 Yl Nicotinonitrile Systems

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific single-crystal X-ray structure for 5-(Pyrimidin-2-yl)nicotinonitrile has not been detailed in the reviewed literature, analysis of closely related pyrimidine (B1678525) and nicotinonitrile structures allows for a well-grounded prediction of its molecular conformation and packing.

Solid-State Molecular Conformations and Packing

In the solid state, the molecule is expected to be largely planar, although a dihedral angle between the pyrimidine and pyridine (B92270) rings is anticipated. This twist is a common feature in linked aromatic heterocyclic systems, arising from a balance between conjugative effects, which favor planarity, and steric hindrance between ortho hydrogens on the two rings. For instance, in related structures like N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, a significant twist is observed between the phenyl and pyrimidine rings. The nitrile group is expected to be coplanar with the pyridine ring to maximize electronic delocalization.

The crystal packing is likely to be governed by the optimization of intermolecular interactions to achieve a dense, stable lattice. Molecules would likely arrange in a way that minimizes void space, a common principle in the crystallization of organic compounds.

Intermolecular Interactions in Crystalline Architectures

The crystalline architecture of this compound is expected to be stabilized by a variety of non-covalent interactions. The nitrogen atoms in both the pyrimidine and pyridine rings are potential hydrogen bond acceptors, which could interact with weak C-H donors from neighboring molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, a combination of 1D and 2D NMR techniques would be employed for a complete assignment of proton and carbon signals.

Comprehensive 1D and 2D NMR Assignments

While a fully assigned spectrum for this compound is not available in the reviewed literature, a plausible assignment can be predicted based on data from analogous compounds, such as 5-(Pyrimidin-2-yl)nicotinaldehyde and other substituted pyrimidines and nicotinonitriles.

¹H NMR: The proton spectrum is expected to show distinct signals for the three protons on the pyridine ring and the three protons on the pyrimidine ring. The protons on the pyridine ring (H2', H4', and H6') will likely appear as a doublet and two doublets of doublets, respectively. The protons on the pyrimidine ring (H4'', H5'', and H6'') will also have characteristic chemical shifts and coupling patterns. For the closely related 5-(Pyrimidin-2-yl)nicotinaldehyde, the pyridine protons are observed at δ 9.18 (d, J = 2.4 Hz), 8.95 (dd, J = 4.8 Hz), and 8.34 (d, J = 2.4 Hz), while the pyrimidine protons appear at δ 8.72 (s, 2H).

¹³C NMR: The carbon spectrum will display signals for the nine carbon atoms in the heterocyclic framework and the nitrile carbon. The chemical shifts of these carbons are influenced by their electronic environment. The nitrile carbon is expected to resonate in the range of δ 115-120 ppm. The carbons of the pyridine and pyrimidine rings will have distinct chemical shifts, which can be predicted based on substituent effects. For example, in related nicotinonitrile derivatives, the carbon of the C≡N group appears around 116-117 ppm. nih.gov

2D NMR: For an unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY would reveal the coupling relationships between protons on the same ring system.

HSQC would correlate each proton with its directly attached carbon atom.

HMBC would show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and linking the two heterocyclic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2' | - | Quaternary C |

| H2' | ~9.2 | - |

| C3' | - | Quaternary C |

| C4' | - | Aromatic CH |

| H4' | ~8.4 | - |

| C5' | - | Quaternary C |

| C6' | - | Aromatic CH |

| H6' | ~9.0 | - |

| C≡N | - | ~117 |

| C2'' | - | Quaternary C |

| C4'' | - | Aromatic CH |

| H4'' | ~8.8 | - |

| C5'' | - | Aromatic CH |

| H5'' | ~7.4 | - |

| C6'' | - | Aromatic CH |

| H6'' | ~8.8 | - |

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy.

Conformational Dynamics in Solution

In solution, the molecule is expected to exhibit conformational flexibility primarily through rotation around the C-C single bond connecting the pyridine and pyrimidine rings. The rate of this rotation can influence the appearance of the NMR spectrum. If the rotation is fast on the NMR timescale, time-averaged signals will be observed. If the rotation is slow, distinct signals for different conformers might be seen, particularly at low temperatures.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide insights into the through-space proximity of protons on the two different rings, which would help to determine the preferred average conformation in solution.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

The IR spectrum of this compound is expected to be characterized by several key absorption bands. The most prominent of these would be the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, strong band in the region of 2220-2230 cm⁻¹. nih.govacs.org This band is a clear diagnostic for the presence of the nitrile functional group.

Other expected absorptions include:

Aromatic C-H stretching: In the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine and pyrimidine ring systems.

Raman spectroscopy would provide complementary information. The C≡N stretch is also Raman active. The symmetric stretching vibrations of the aromatic rings are often strong in the Raman spectrum and can provide further structural information. While a specific Raman spectrum for this compound is not available, the technique is a powerful tool for studying the vibrational modes of such heterocyclic systems. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | ~2220 - 2230 | Strong, Sharp |

| Aromatic C-H | Stretching | ~3000 - 3100 | Medium to Weak |

| Aromatic C=C/C=N | Ring Stretching | ~1400 - 1600 | Medium to Strong |

| C-H | In-plane and out-of-plane bending | ~1000 - 1300 | Medium |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of a compound's elemental composition. excel-in-science.com Unlike low-resolution mass spectrometry which provides the nominal mass as a whole number, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or more decimal places. libretexts.org This level of accuracy is critical for confirming the molecular formula of a synthesized compound like this compound.

The principle of HRMS relies on the fact that the exact mass of an atom is not an integer value (except for the carbon-12 isotope, which is defined as exactly 12.0000 amu). libretexts.org For instance, the exact mass of the most abundant isotopes of hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O) are 1.00783 amu, 14.0031 amu, and 15.9949 amu, respectively. libretexts.orgmsu.edu Consequently, molecules with the same nominal mass but different elemental compositions will have distinct and measurable differences in their exact masses. libretexts.org

For this compound, the expected molecular formula is C₁₀H₆N₄. The theoretical monoisotopic mass (the sum of the exact masses of the most abundant isotopes of each constituent element) can be calculated with high precision. missouri.edu This calculated exact mass is then compared to the experimentally measured exact mass obtained from the HRMS instrument.

The confirmation of the molecular formula is achieved when the measured mass from the HRMS analysis closely matches the calculated mass. The difference between these two values is known as the mass error and is typically expressed in parts per million (ppm). aatbio.com A very small mass error, generally below 5 ppm, provides high confidence in the assigned molecular formula. youtube.com

In a typical HRMS analysis of this compound, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺. The instrument would then measure the m/z of this ion. For the molecular formula C₁₀H₆N₄, the expected data would be presented as follows:

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| C₁₀H₆N₄ | [M+H]⁺ | 183.0665 | 183.0662 | 1.64 |

The data in the table illustrates that the experimentally measured mass (183.0662 m/z) is in excellent agreement with the calculated mass (183.0665 m/z) for the protonated molecule. The resulting mass error of only 1.64 ppm is well within the acceptable limits for structural confirmation, thus verifying the elemental composition as C₁₀H₆N₄. nih.govchromatographyonline.com This precise measurement effectively rules out other potential formulas that might have the same nominal mass of 182.

Computational and Theoretical Investigations of 5 Pyrimidin 2 Yl Nicotinonitrile

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in the computational study of molecules. DFT is used to determine the electronic ground state properties, such as geometry and energy, while TD-DFT is employed to investigate excited states, which is crucial for understanding spectroscopic and photophysical properties. ijcce.ac.ir These methods have been widely applied to heterocyclic systems, including pyrimidine (B1678525) and pyridine (B92270) derivatives, to provide a detailed picture of their electronic nature. researchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. Using DFT methods, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), researchers can calculate the minimum energy structure of 5-(Pyrimidin-2-yl)nicotinonitrile. ijcce.ac.ir This optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Studies on related nicotinonitrile and pyrimidine structures often reveal non-planar arrangements, where the pyridine and pyrimidine rings are twisted relative to each other. nih.gov This twist, defined by the dihedral angle between the two rings, is a critical parameter that influences the molecule's electronic properties and its ability to interact with other molecules. Analysis of the electronic structure involves examining the distribution of electron density and the nature of the chemical bonds. Natural Bond Orbital (NBO) analysis is a common technique used to study charge delocalization and hyperconjugative interactions, revealing the stability of the molecule. ijcce.ac.ir

Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

The reactivity of a molecule can be predicted by analyzing a set of quantum chemical descriptors derived from its electronic structure. nih.gov Key among these are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcaonline.org

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to be excited. ijcaonline.org

The Molecular Electrostatic Potential (MEP) map is another vital descriptor that visualizes the charge distribution on the molecule's surface. nih.gov It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine and pyridine rings and the cyano group are expected to be regions of negative electrostatic potential, making them key sites for interactions like hydrogen bonding. nih.gov

| Descriptor | Definition | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power to attract electrons. ijcaonline.org |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic power of the molecule. nih.gov |

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting various spectroscopic properties. TD-DFT calculations can simulate UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. ijcce.ac.ir These theoretical spectra can be compared with experimental data obtained in different solvents to validate the computational model. The solvatochromic behavior, or the shift in spectral peaks in different solvents, can also be investigated computationally, providing insights into how the solvent environment affects the molecule's electronic transitions. researchgate.net

Furthermore, vibrational frequencies from theoretical calculations can be correlated with experimental FT-IR spectra, and calculated NMR chemical shifts (using methods like GIAO) can be compared with experimental ¹H and ¹³C NMR data to confirm the molecular structure. ijcce.ac.ir

Photophysical Pathway Elucidation

TD-DFT and more advanced ab initio methods are employed to explore the potential energy surfaces of excited states, which is essential for understanding the photophysical behavior of a molecule, such as fluorescence. nih.gov For fluorescent molecules, after absorbing light and reaching an excited state (e.g., S1 or S2), the molecule relaxes to a minimum on the excited state potential energy surface before emitting a photon to return to the ground state.

Computational studies can map the entire de-excitation pathway, identifying key geometries, energy barriers, and conical intersections (points where potential energy surfaces cross). nih.gov This analysis can explain why a compound is fluorescent or non-fluorescent. For a molecule like this compound, such studies could reveal the nature of the emissive state (e.g., ππ* or nπ*) and calculate the expected emission energy, which can be compared with experimental fluorescence spectra. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes and interactions with the surrounding environment, particularly the solvent. nih.gov

For this compound, MD simulations can be used to sample the full range of accessible conformations, especially the rotation around the single bond connecting the pyrimidine and pyridine rings. This provides a statistical understanding of the molecule's flexibility. Furthermore, by including explicit solvent molecules (like water) in the simulation box, one can study how the solvent structures itself around the solute and how hydrogen bonds and other non-covalent interactions influence its conformational preferences. nih.gov Comparing simulations in implicit and explicit solvent models can also provide insights into the role of the solvent in conformational sampling speed. nih.govnih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, which is typically a protein or enzyme. nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net

For this compound, docking studies would involve placing the molecule into the active site of a specific biological target. The docking algorithm then samples various positions and orientations of the ligand, scoring them based on binding affinity or energy. ajchem-a.com The results can predict whether the molecule is likely to be an inhibitor of the target and reveal the key intermolecular interactions responsible for binding. These interactions often include:

Hydrogen Bonds: Between the nitrogen atoms of the pyrimidine/pyridine rings or the cyano group and amino acid residues in the protein.

π-π Stacking: Between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: Involving the carbon-hydrogen framework of the molecule.

Numerous studies on related pyrimidine and nicotinonitrile derivatives have demonstrated their potential to dock into the active sites of various kinases and other enzymes, suggesting that this compound could be a valuable scaffold for designing targeted inhibitors. nih.govnih.govsemanticscholar.org

| Study Type | Information Gained | Relevance to this compound |

| Protein-Ligand Docking | Binding affinity (score), binding mode, key interactions. | Predicts potential as an enzyme inhibitor (e.g., kinase inhibitor). nih.govajchem-a.com |

| Interaction Analysis | Identifies specific amino acid residues involved in binding. | Guides chemical modifications to improve binding potency and selectivity. |

| Virtual Screening | Ranks a library of compounds against a target. | Can be used to screen derivatives of the core structure for improved activity. |

Binding Affinity Prediction and Mechanistic Insights

Computational docking and molecular dynamics simulations are primary methods used to predict the binding affinity of a ligand to its target protein. These predictions, often expressed as a binding energy (e.g., in kcal/mol), estimate the stability of the ligand-protein complex. For the broader class of pyrimidine-based kinase inhibitors, these studies are fundamental. The primary mechanistic insight is that these molecules often act as ATP-competitive inhibitors, occupying the ATP-binding site of a kinase to block its catalytic activity. mdpi.comresearchgate.net

Studies on various pyrimidine analogs demonstrate a range of predicted binding affinities against different protein targets. For instance, a computational analysis of designed pyrimidine analogues targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain revealed compounds with strong predicted binding energies. researchgate.net Similarly, docking studies of 2,4-disubstituted pyrimidines against horse heart cytochrome c also showed significant binding affinities. nih.gov These values suggest a high potential for these scaffolds to form stable interactions within protein binding pockets.

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Designed Pyrimidine Analogues | EGFR Kinase Domain | -8.3 to -8.8 | researchgate.net |

| 2,4-Disubstituted Pyrimidine (Compound 3a) | Horse Heart Cytochrome c (1hrc) | -8.9 | nih.gov |

| 2,4-Disubstituted Pyrimidine (Compound 4a) | Horse Heart Cytochrome c (1hrc) | -9.0 | nih.gov |

The mechanism for such compounds generally involves the pyrimidine core acting as a scaffold that orients functional groups to interact with specific features of the target's active site. The nicotinonitrile group, with its nitrogen atom and cyano group, can participate in crucial hydrogen bonding and polar interactions, anchoring the molecule within the binding pocket and contributing to its inhibitory effect.

Identification of Key Interacting Residues

Molecular docking simulations not only predict if a molecule will bind but also how it binds, revealing the specific amino acid residues that form key interactions. For pyrimidine-based inhibitors targeting kinases, interactions with the "hinge region" of the kinase domain are often critical for potent inhibition. This region forms hydrogen bonds with the inhibitor, mimicking the interaction made by the adenine (B156593) ring of ATP.

Computational studies on related pyrimidine inhibitors have successfully identified these key interactions. In an analysis of pyrimidine analogues targeting EGFR, compounds were found to form two hydrogen bonds with the backbone of MET-769, a key residue in the kinase domain. researchgate.net In another example, structure-guided design of 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors of Cyclin-Dependent Kinase 2 (CDK2) relied on X-ray crystallography and modeling to understand and optimize interactions within the ATP binding site. researchgate.net These studies underscore the importance of specific residues in determining binding orientation and affinity.

| Inhibitor Class | Target Kinase | Key Interacting Residue(s) | Interaction Type | Reference |

|---|---|---|---|---|

| Designed Pyrimidine Analogues | EGFR | MET-769 | Hydrogen Bond | researchgate.net |

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK2 | Hinge Region Residues | Hydrogen Bond | researchgate.net |

| Pyrido[2,3-d]pyrimidin-7-ones | RIPK2 | Kinase Hinge Region | Not Specified | nih.gov |

These interacting residues typically include those that can form hydrogen bonds, as well as hydrophobic residues that line the binding pocket. The interplay of these forces dictates the inhibitor's potency and its selectivity for the target kinase over other kinases. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies investigate how changes in a molecule's chemical structure affect its biological activity. Computational modeling is a powerful tool in SAR, allowing for the virtual design and evaluation of numerous analogs to identify modifications that enhance potency and selectivity.

For pyrimidine-based inhibitors, computational SAR studies guide the optimization of the core scaffold. For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, analogs were systematically prepared and evaluated to establish clear SAR for SLACK potassium channel inhibition. nih.gov Similarly, research on 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors revealed crucial SAR insights through modeling and synthesis researchgate.net:

Anilino Group Substitution : Electron-withdrawing substituents at the meta- or para-position of the phenyl ring enhanced CDK2 inhibitory activity.

Positional Isomers : Substituents at the ortho-position of the phenyl ring significantly reduced activity, likely due to steric hindrance.

Bulky Groups : The addition of bulky functional groups on the phenyl ring was found to diminish inhibitory potency. researchgate.net

In another study focused on 2-pyrimidinylindole derivatives, structural modifications were systematically performed on both the indole (B1671886) and pyrimidine rings to improve anti-obesity activity while reducing cytotoxicity. nih.gov This iterative process of computational design, synthesis, and testing is a hallmark of modern drug discovery and is essential for developing compounds from initial hits into viable drug candidates. These studies provide a roadmap for how the this compound scaffold could be rationally modified to optimize its interaction with a given biological target.

Investigation of Biological Activities and Underlying Mechanisms of Action for 5 Pyrimidin 2 Yl Nicotinonitrile Derivatives

Antiproliferative and Antitumor Activity: Elucidation of Molecular Targets

Derivatives of 5-(pyrimidin-2-yl)nicotinonitrile have demonstrated notable antiproliferative and antitumor effects, operating through various mechanisms that target key cellular processes involved in cancer progression.

Kinase Inhibition Profiles

A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

PIM-1 Kinase: A novel series of nicotinonitrile derivatives has been identified as potent inhibitors of the three Pim kinase isoforms. nih.gov One of the most potent compounds, 8e, exhibited IC₅₀ values of less than or equal to 0.28 μM against all three Pim kinases, which is comparable to the activity of the broad-spectrum kinase inhibitor Staurosporine. nih.gov Molecular docking and dynamics simulations have shown that these derivatives can form stable complexes with PIM-1 kinase. nih.gov Specifically, the introduction of a dimethyl amino group was found to create favorable electrostatic interactions. nih.gov

PI3Kδ: Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). nih.gov Enzymatic assays have demonstrated that these compounds can inhibit PI3Kδ with IC₅₀ values ranging from 0.5 µM to 45 µM. nih.gov Further optimization of a 2-difluoromethylbenzimidazole derivative led to the identification of compounds with nanomolar inhibitory concentrations against PI3Kδ (18–52 nM) and good selectivity over other PI3K isoforms. nih.gov Another study on pyrimidine-5-carbonitrile derivatives showed that compound 7f was a promising inhibitor of PI3Kδ and PI3Kγ with IC50 values of 6.99 ± 0.36 and 4.01 ± 0.55 uM, respectively. researchgate.net

CDK2: Certain pyridine (B92270) and furopyridine derivatives of nicotinonitrile have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov For instance, 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (compound 4) displayed a significant inhibitory effect on the CDK2/cyclin A2 enzyme complex, with an IC₅₀ value of 0.24 µM. nih.gov This activity is comparable to the known CDK inhibitor roscovitine (B1683857) (IC₅₀ 0.394 μM). nih.gov Molecular docking studies suggest that these compounds bind to the active site of the CDK2 enzyme in a manner similar to reference inhibitors. nih.gov

HDAC: Pyridine-hydroxamic acid derivatives have been investigated as potential histone deacetylase (HDAC) inhibitors. nih.gov Specifically, 5-pyridin-2-yl-thiophene-2-hydroxamic acid derivatives have shown modest to potent HDAC inhibitory activity. researchgate.net Functionalization of the pendent phenyl group of these compounds has led to analogues with excellent enzyme inhibition and antiproliferative activity. researchgate.net

The following table summarizes the kinase inhibitory activities of selected this compound derivatives.

| Derivative Class | Target Kinase | Key Findings | IC₅₀ Values |

| Nicotinonitrile Derivatives | PIM-1, PIM-2, PIM-3 | Compound 8e is a potent pan-Pim kinase inhibitor. nih.gov | ≤ 0.28 μM nih.gov |

| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | Selective inhibition of PI3Kδ isoform. nih.govnih.gov | 18 nM - 45 µM nih.govnih.gov |

| Pyridine/Furopyridine | CDK2 | Compound 4 is a potent inhibitor of CDK2/cyclin A2. nih.gov | 0.24 µM nih.gov |

| Pyridine-hydroxamic acid | HDAC | Analogues show excellent enzyme inhibition. nih.govresearchgate.net | Not specified |

| Pyrimidine-5-carbonitrile | PI3Kδ, PI3Kγ | Compound 7f shows dual inhibitory activity. researchgate.net | 6.99 µM (PI3Kδ), 4.01 µM (PI3Kγ) researchgate.net |

Anti-tubulin Activity and Microtubule Dynamics

In addition to kinase inhibition, some pyrimidine-based compounds have been shown to interfere with microtubule dynamics, a critical process for cell division, making them attractive anticancer agents. nih.gov While direct studies on this compound are limited, related pyrimidine (B1678525) derivatives have demonstrated anti-tubulin activity. A series of substituted 4-(pyrimidin-2-yl)morpholines have been identified as potent inhibitors of microtubule polymerization, with EC50 values in the nanomolar range (20-90 nM). google.com These compounds were found to bind to the colchicine (B1669291) pocket of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent cell death. google.com This suggests that the pyrimidine scaffold can be effectively utilized to design potent anti-tubulin agents. The disruption of microtubule function by both stabilizing and destabilizing agents can inhibit the accumulation and activity of hypoxia-inducible factor-1alpha (HIF-1α), a key protein in tumor survival. mdpi.com

Antimicrobial Activity: Bacterial and Fungal Inhibition Mechanisms

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, showing promise in combating various bacterial and fungal pathogens. researchgate.net The pyrimidine nucleus is a key structural feature in many compounds with established antibacterial and antifungal properties. researchgate.net

A number of newly synthesized nicotinonitrile derivatives have shown potent antimicrobial activity. google.com For instance, certain thienopyridinone derivatives have been found to completely inhibit the growth of Escherichia coli at a concentration of 5 μg/ml. google.com Other studies have reported that newly synthesized pyrimidine derivatives exhibit good to excellent activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species. For example, pyridothienopyrimidine derivatives have shown broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL.

Inhibition of Biofilm Formation

Bacterial biofilms are a significant challenge in the treatment of chronic infections due to their inherent resistance to antibiotics. Some pyrimidine derivatives have shown the ability to inhibit biofilm formation. For example, a series of nih.govmdpi.comthiadiazole[3,2-a]pyrimidin-5-ones were evaluated for their ability to inhibit biofilm formation against relevant Gram-positive and Gram-negative pathogens. nih.gov While some derivatives showed moderate inhibitory effects, specific compounds demonstrated notable anti-biofilm activity. nih.gov This indicates that the pyrimidine scaffold can be a starting point for developing agents that target this critical aspect of bacterial pathogenesis.

Structure-Mechanism Correlations for Broad-Spectrum Activity

The antimicrobial efficacy of pyrimidine derivatives is closely linked to their chemical structure. The nature and position of substituents on the pyrimidine ring can significantly influence their activity spectrum and potency. For instance, the introduction of specific side chains, such as a 2-morpholinomethyl group, has been shown to enhance antibacterial activity against a range of bacterial strains. Similarly, S-alkylation at certain positions of pyridothienopyrimidine derivatives led to increased antibacterial potency. The presence of moieties like spiro cyclopentane (B165970) and spiro cyclohexane (B81311) has also been correlated with potent antibacterial activity. These structure-activity relationships provide a rational basis for the design of new and more effective broad-spectrum antimicrobial agents based on the this compound core.

Antioxidant Mechanisms and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Pyrimidine derivatives have been investigated for their antioxidant potential, demonstrating the ability to scavenge free radicals. mdpi.com

The antioxidant activity of these compounds is often attributed to their chemical structure, which can facilitate the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. mdpi.com For example, a study on a series of pyrimidine derivatives showed that compounds with electron-withdrawing groups, such as -Cl and -Br, exhibited potent nitric oxide and hydrogen peroxide radical scavenging activity. mdpi.com The IC₅₀ values for these compounds were found to be 0.019 and 0.020 mol/lit, respectively. mdpi.com Another study reported that 6-oxo-2-sulfanyl-4-(3,4,5-trimethoxyphenyl)-1,6-dihydropyrimidine-5-carbonitrile displayed better antioxidant activity than the standard in scavenging nitric oxide and hydrogen peroxide radicals. Furthermore, some newly synthesized pyrimidine and pyrimidopyrimidine derivatives have demonstrated strong antioxidant effects, which is linked to their ability to protect red blood cells from hemolysis.

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

Derivatives of this compound have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2). nih.govresearchgate.netnih.govnih.gov The pyrimidine core is a key structural feature in many anti-inflammatory and anticancer drugs. nih.gov The selective inhibition of COX-2 is a critical therapeutic target, as this enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. nih.gov

The anti-inflammatory properties of these compounds are often linked to their ability to suppress angiogenesis and inflammation. nih.gov For instance, certain pyrimidine-5-carbonitrile hybrids have been synthesized and shown to be potent and selective COX-2 inhibitors. nih.gov Some of these derivatives have exhibited anti-inflammatory activity comparable to or even exceeding that of established drugs like Celecoxib. nih.gov

The mechanism of action involves the interaction of the pyrimidine scaffold with the active site of the COX-2 enzyme. Molecular docking studies have revealed that these compounds can orient themselves within the enzyme's active site, forming key interactions that block its catalytic activity. nih.govnih.gov This selective inhibition of COX-2 over COX-1 is a desirable characteristic, as it can potentially reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, some pyrimidine derivatives have been shown to possess antioxidant properties in addition to their anti-inflammatory effects. nih.gov They have demonstrated the ability to reduce reactive oxygen species (ROS) in inflammatory models, further contributing to their therapeutic potential. nih.gov The structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyrimidine ring play a crucial role in determining the anti-inflammatory potency and selectivity. nih.gov

Table 1: COX-2 Inhibitory Activity of Selected Pyrimidine-5-Carbonitrile Derivatives

| Compound | COX-2 IC50 (µM) | Reference |

| Derivative 10c | Potent and selective | nih.gov |

| Derivative 10j | Potent and selective | nih.gov |

| Derivative 14e | Potent and selective | nih.gov |

| Compound 3b | Comparable to Celecoxib | nih.gov |

| Compound 5b | Comparable to Celecoxib | nih.gov |

| Compound 5d | More potent than Nimesulide | nih.gov |

Enzyme Inhibition Beyond Kinases (e.g., Acetylcholinesterase, HIV-1 Reverse Transcriptase)

The therapeutic potential of this compound derivatives extends beyond their anti-inflammatory effects to the inhibition of other crucial enzymes, such as acetylcholinesterase (AChE) and HIV-1 reverse transcriptase (RT).

Acetylcholinesterase Inhibition:

Several novel series of pyrimidine derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the potential treatment of Alzheimer's disease. nih.gov For example, 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives have been evaluated, with some compounds showing potent and selective inhibition of AChE. nih.gov One particular compound, 10q , demonstrated an IC50 value of 0.88 µM against AChE, which was superior to the reference drug Huperzine-A. nih.gov Molecular docking studies have suggested that these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to a mixed-type inhibition. nih.gov

Structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives have shown that cholinesterase inhibition is sensitive to the steric and electronic properties of substituents at the C-2 and C-4 positions of the pyrimidine ring. nih.gov For instance, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a ) was identified as a potent AChE inhibitor with an IC50 of 5.5 μM. nih.gov

HIV-1 Reverse Transcriptase Inhibition:

Derivatives of pyrimidine have also been investigated as inhibitors of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle. nih.govnih.gov Pyridinone derivatives, which share structural similarities, have been shown to be potent non-competitive inhibitors of HIV-1 RT. nih.gov The inhibition by these compounds can be dependent on the primary structure of the template RNA. nih.gov

Furthermore, 1,2,4-triazolo[1,5-a]pyrimidine (TZP) derivatives have been explored for their ability to inhibit the ribonuclease H (RNase H) function of HIV-1 RT, which is another essential enzymatic activity for viral replication. nih.govmdpi.com Certain catechol derivatives based on the TZP scaffold have demonstrated low micromolar inhibition of RNase H without affecting the polymerase activity of RT. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound | Target Enzyme | IC50 | Reference |

| 10q | Acetylcholinesterase (AChE) | 0.88 µM | nih.gov |

| 9a | Acetylcholinesterase (AChE) | 5.5 µM | nih.gov |

| L-696,229 | HIV-1 Reverse Transcriptase | 20-200 nM | nih.gov |

| Catechol-TZP derivative | HIV-1 RNase H | Low micromolar | nih.gov |

Receptor Modulation and Antagonist Activity (e.g., Adenosine (B11128) Receptors, Androgen Receptor, TRPV1)

Derivatives of this compound have been shown to modulate the activity of various receptors, acting as antagonists for adenosine receptors, the androgen receptor, and the transient receptor potential vanilloid 1 (TRPV1).

Adenosine Receptor Antagonism:

Diaryl 2- or 4-amidopyrimidines have been synthesized and evaluated as antagonists for human adenosine receptors. nih.gov Some of these compounds exhibit high affinity (Ki < 10 nM) and remarkable selectivity for the A3 adenosine receptor, with no activity at the A1, A2A, and A2B subtypes. nih.govunife.it The development of potent and selective A3 adenosine receptor antagonists is of significant interest for the treatment of inflammatory diseases. nih.govunife.it

Androgen Receptor Antagonism:

Peptidomimetic pyrimidines have been designed as direct disruptors of the interaction between the androgen receptor (AR) and its coactivators. nih.gov This novel mechanism of action offers an alternative to traditional AR antagonists and may be effective in treating prostate cancer that has become resistant to conventional therapies. nih.gov Thiohydantoin derivatives containing a pyrimidine core have also been developed as potent AR antagonists. google.comresearchgate.net These compounds have shown promise in preclinical models of castration-resistant prostate cancer. google.com

TRPV1 Receptor Antagonism:

Trisubstituted pyrimidines have been synthesized as antagonists of the transient receptor potential vanilloid 1 (TRPV1) receptor, a key player in pain sensation. nih.gov Structure-activity and structure-solubility studies led to the identification of compounds with significantly improved aqueous solubility while maintaining potent TRPV1 inhibitory activity. nih.gov For instance, compound 26 demonstrated potent antagonist activity with a capsaicin (B1668287) IC50 of 1.5 nM. nih.gov 5,5-diarylpentadienamides, which can incorporate a pyrimidin-5-yl group, have also been identified as TRPV1 antagonists. nih.gov

Table 3: Receptor Antagonist Activity of Selected Pyrimidine Derivatives

| Compound Class | Target Receptor | Key Findings | Reference(s) |

| Diaryl 2- or 4-amidopyrimidines | A3 Adenosine Receptor | High affinity (Ki < 10 nM) and selectivity. | nih.gov |

| Peptidomimetic Pyrimidines | Androgen Receptor | Disrupts AR/coactivator interaction. | nih.gov |

| Thiohydantoin Derivatives | Androgen Receptor | Potent antagonists for castration-resistant prostate cancer. | google.com |

| Trisubstituted Pyrimidines | TRPV1 Receptor | Potent antagonists with improved solubility (e.g., compound 26 , IC50 = 1.5 nM). | nih.gov |

| 5,5-diarylpentadienamides | TRPV1 Receptor | Identified as TRPV1 antagonists. | nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Analysis for Lead Compound Design

The design of potent and selective this compound derivatives as therapeutic agents relies heavily on a thorough understanding of their structure-activity relationships (SAR). nih.govresearchgate.netmdpi.com SAR studies investigate how modifications to the chemical structure of a molecule affect its biological activity, providing crucial guidance for the optimization of lead compounds.

For cholinesterase inhibitors , SAR studies on 2,4-disubstituted pyrimidines have revealed that the inhibitory activity and selectivity are highly dependent on the steric and electronic characteristics of the substituents at the C-2 and C-4 positions of the pyrimidine ring. nih.gov For instance, the presence of a C-4 phenyl and a C-2 methylpiperidine in compound 7d resulted in a selective AChE inhibitor that also inhibits AChE-induced Aβ-aggregation. nih.gov

In the context of A3 adenosine receptor antagonists , SAR studies have been instrumental in developing highly potent and selective ligands. nih.gov Computational modeling has been successfully employed to predict the activity of new derivatives, and subsequent synthesis and evaluation have validated these predictive models. nih.gov

For TRPV1 antagonists , structure-activity and structure-solubility studies of trisubstituted pyrimidines led to the identification of compounds with improved pharmaceutical properties while maintaining high antagonist potency. nih.gov

The SAR of anti-inflammatory pyrimidine derivatives has also been extensively studied. For example, in a series of pyrimidine-5-carbonitrile hybrids designed as COX-2 inhibitors, the nature of the substituents on the pyrimidine core was found to be critical for both potency and selectivity. researchgate.net

Coordination Chemistry of 5 Pyrimidin 2 Yl Nicotinonitrile and Its Metal Complexes

Ligand Design and Coordination Modes of Nicotinonitrile-Pyrimidine Derivatives

The unique arrangement of nitrogen atoms in 5-(Pyrimidin-2-yl)nicotinonitrile and its derivatives allows for various coordination behaviors, making it a subject of interest in ligand design for catalysis and materials science.

N-Donation Sites of Pyridine (B92270) and Pyrimidine (B1678525) Moieties

This compound possesses three potential nitrogen donor atoms available for coordination: the nitrogen atom of the pyridine ring and the two nitrogen atoms at positions 1 and 3 of the pyrimidine ring. The nitrile group (-CN) also represents a potential, albeit generally weaker, coordination site.

In ligands that contain both pyridine and pyrimidine rings, coordination typically occurs in a bidentate fashion, involving the pyridine nitrogen and one of the pyrimidine nitrogens. nih.govresearchgate.net For 2-substituted pyrimidines, such as in the target molecule, coordination to a metal center typically involves the nitrogen at the 1-position of the pyrimidine ring and the nitrogen of the pyridine ring, forming a stable five-membered chelate ring. tandfonline.comontosight.ai This is analogous to the well-understood coordination of 2,2'-bipyridine (B1663995), a staple in coordination chemistry. nih.govresearchgate.netwikipedia.orgwikiwand.com The second nitrogen of the pyrimidine ring (at the 3-position) is deactivated towards electrophilic attack or coordination once the first nitrogen is engaged. tandfonline.com

While the pyridine and pyrimidine nitrogens are the primary coordination sites, the nitrile nitrogen can also participate in bonding, particularly in the formation of polynuclear structures or under specific reaction conditions.

Bridging Ligand Architectures

Ligands capable of linking two or more metal centers are crucial for constructing metal-organic frameworks (MOFs) and polynuclear complexes with applications in catalysis and molecular magnetism. nih.gov Nicotinonitrile-pyrimidine derivatives, including this compound, are well-suited to act as bridging ligands.

A bridging mode can be achieved when the ligand coordinates to two different metal ions using its distinct donor sites. For example, the pyridine-N and pyrimidine-N1 sites could chelate to one metal center, while the pyrimidine-N3 and/or the nitrile nitrogen could coordinate to a second metal ion. Related ligands, such as 2-aminopyrimidine (B69317) and pyrimidoquinazolinophenanthroline, have been demonstrated to form bridges between metal ions, supporting the potential for such architectures with this compound. nih.govresearchgate.net The cyano group is also known to form linear bridges of the type M-CN-M', which could lead to the formation of extended coordination polymers.

Synthesis and Characterization of Metal-Nicotinonitrile-Pyrimidine Complexes

The synthesis of metal complexes with nicotinonitrile-pyrimidine ligands generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Ru(II), Pt(II), Cu(II), Ag(I))

While specific synthetic procedures for this compound are not extensively documented in the reviewed literature, the synthesis of complexes with analogous ligands provides a clear blueprint.

Ruthenium(II) Complexes: Ruthenium(II) polypyridyl complexes are of immense interest due to their rich photochemical and photophysical properties. acs.orgnih.govrsc.org The synthesis of a Ru(II) complex with a pyrimidinyl-terpyridine ligand, for example, is typically achieved by reacting RuCl₃·3H₂O with the ligand in a high-boiling solvent like ethylene (B1197577) glycol under an inert atmosphere. acs.orgnih.gov The resulting complexes, such as [Ru(tpy-pm-R)₂]²⁺, are then purified using column chromatography. nih.gov These complexes exhibit strong metal-to-ligand charge-transfer (MLCT) bands in their absorption spectra and are often luminescent. acs.orgnih.govnih.gov

Platinum(II) Complexes: Platinum(II) complexes are widely studied, particularly for their potential applications in electronic materials and as anticancer agents. nih.gov The synthesis of Pt(II) complexes with chelating pyrimidine-based ligands often involves reacting the ligand with a precursor like cis-[Pt(DMSO)₂Cl₂] or K₂PtCl₄ in a solvent such as methanol (B129727) or acetone (B3395972). nih.govmdpi.com For instance, the reaction of a di-2-pyridylmethane derivative with cis-[Pt(DMSO)₂Cl₂] yields the corresponding [Pt(ligand)Cl₂] complex. nih.gov Characterization using ¹H and ¹⁹⁵Pt NMR spectroscopy is crucial for identifying the resulting structures. nih.govacs.org

Copper(II) Complexes: Copper(II) complexes are readily synthesized due to the versatile coordination chemistry of the Cu(II) ion. The reaction of a pyridine-containing ligand with copper(II) salts like CuCl₂·2H₂O or Cu(NO₃)₂ in methanol typically yields the desired complex. nih.govnih.govias.ac.in For example, complexes with 5-pyridin-2-yl- acs.orgnih.govdioxolo[4,5-g]isoquinoline derivatives have been successfully synthesized and characterized. nih.gov The coordination of the imine and pyridine nitrogen atoms is confirmed by shifts in the IR spectra. nih.gov

Silver(I) Complexes: Silver(I) complexes with nitrogen-containing ligands are investigated for their antimicrobial properties. Synthesis is generally straightforward, involving the reaction of the ligand with a silver salt, such as AgNO₃, in solution. researchgate.netnih.govnih.gov The characterization of these complexes often relies on elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction to determine the coordination environment of the silver ion.

| Metal Ion | Typical Precursor | General Synthetic Conditions | Representative Complex Type (with analogous ligands) |

| Ru(II) | RuCl₃·xH₂O | Reflux in high-boiling solvent (e.g., ethylene glycol) | [Ru(ligand)₃]²⁺, [Ru(ligand)₂(ancillary)]²⁺ acs.orgnih.govnih.gov |

| Pt(II) | K₂PtCl₄, cis-[Pt(DMSO)₂Cl₂] | Stirring in methanol or acetone at room temp. or with heating | [Pt(ligand)Cl₂], [Pt(ligand)(NH₃)₂]²⁺ nih.govacs.org |

| Cu(II) | CuCl₂·2H₂O, Cu(NO₃)₂ | Reaction in hot methanol | [Cu(ligand)Cl₂], [Cu(ligand)(NO₃)₂] nih.govnih.gov |

| Ag(I) | AgNO₃ | Reaction in aqueous or alcoholic solution | [Ag(ligand)₂]NO₃, [Ag(ligand)(NO₃)] |

Lanthanide and Actinide Coordination

The coordination chemistry of lanthanide ions is dominated by their preference for hard donor atoms like oxygen, but coordination to nitrogen-donor ligands is also well-established, leading to complexes with interesting luminescent properties. nih.govacs.org While no specific complexes of this compound with lanthanides were found, studies on related systems, such as 2,2'-bipyridyl derivatives, demonstrate their capability to form stable lanthanide complexes. nih.govcapes.gov.br

Photophysical Properties of Coordination Compounds

The photophysical properties of metal complexes are largely dictated by the nature of the metal ion and the ligands. Complexes of Ru(II) and Pt(II) with polypyridyl and pyrimidine-containing ligands are particularly known for their rich absorption and emission characteristics. nih.govrsc.org

Ruthenium(II) Complexes: Ruthenium(II) polypyridyl complexes are characterized by intense metal-to-ligand charge-transfer (MLCT) absorption bands in the visible region. acs.orgnih.govnih.gov Upon excitation into these bands, they can populate long-lived triplet MLCT excited states, which are responsible for their luminescence (phosphorescence). For ligands like 4'-(2-pyrimidinyl)-2,2':6',2''-terpyridine, the planarity between the pyrimidinyl and terpyridyl groups allows for extended delocalization of the acceptor orbital, which significantly improves the photophysical properties compared to the parent [Ru(tpy)₂]²⁺ complex. nih.gov These improvements include longer emission lifetimes and higher quantum yields, as this extended conjugation enhances the energy gap between the emissive MLCT state and non-emissive metal-centered (MC) states, reducing non-radiative decay pathways. nih.govrsc.org

Platinum(II) Complexes: Square-planar platinum(II) complexes are also well-known phosphorescent emitters. acs.orgrsc.orgmdpi.comacs.org The emission often originates from a mixed state with contributions from both ³MLCT and ³IL (intraligand) transitions. mdpi.com The photophysical properties are highly tunable by modifying the ligands. For instance, Pt(II) complexes with methylene-bridged 2,2′-dipyridylamine derivatives are typically non-luminescent in solution at room temperature but show strong blue or green phosphorescence in a frozen glassy matrix at 77 K. rsc.org In the solid state, intermolecular interactions, such as Pt···Pt stacking, can lead to the formation of excimers, resulting in red-shifted emission bands compared to the monomeric species in solution. acs.org

| Complex Type (Analogous) | Absorption (λₘₐₓ, nm) | Emission (λₑₘ, nm) | Key Photophysical Feature |

| [Ru(pyrimidinyl-terpyridine)₂]²⁺ | ~490 (MLCT) | ~650-700 | Improved luminescence lifetime and quantum yield due to extended π-delocalization. nih.gov |

| [Pt(dipyridylamine derivative)Cl₂] | Not specified | ~415 (at 77 K) | Phosphorescent only at low temperatures in a rigid matrix. rsc.org |

| [Pt(pyridyl azolate)₂] | ~400-450 | ~550-620 | Emission is red-shifted in the solid state due to intermolecular interactions. acs.org |

Absorption and Emission Spectroscopy

The study of absorption and emission spectra is fundamental to understanding the electronic structure and potential applications of metal complexes, particularly in fields like sensing, imaging, and photonics. For metal complexes of ligands similar to this compound, the UV-visible absorption spectra are typically characterized by bands corresponding to π→π* transitions within the aromatic rings of the ligand and charge-transfer transitions between the metal and the ligand.

However, specific absorption maxima (λmax) and emission data for metal complexes of this compound are not available in the current body of scientific literature. Research on related compounds, such as those with different substituents on the pyrimidine or pyridine rings, shows that electronic properties are highly sensitive to these modifications. For instance, studies on 5-substituted 2-thiopyrimidines demonstrate how substitution at the C5 position influences their photophysical properties. rsc.org Without direct experimental data for this compound complexes, any discussion of their specific spectroscopic properties remains speculative.

Excited State Dynamics and Lifetimes

The dynamics of the excited state, including its lifetime, are crucial for applications in photochemistry and as luminescent materials. These properties determine the efficiency of processes such as light emission and energy transfer. The excited state lifetime of a metal complex is influenced by the nature of the metal ion, the ligand structure, and the coordination environment.

Detailed studies involving techniques like time-resolved spectroscopy would be necessary to determine the excited state dynamics and lifetimes of complexes formed with this compound. Such research would elucidate the decay pathways of the excited state, distinguishing between radiative (fluorescence, phosphorescence) and non-radiative processes. Currently, there are no published reports detailing the transient absorption spectra or excited state lifetimes for metal complexes of this specific ligand.

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) Transitions

In transition metal complexes, electronic transitions are often classified as metal-centered (d-d), ligand-centered (LC), or charge-transfer (CT). Metal-to-ligand charge transfer (MLCT) involves the excitation of an electron from a metal-based orbital to a ligand-based orbital, while ligand-to-metal charge transfer (LMCT) is the reverse process. elsevierpure.com These transitions are fundamental to the photophysical and photochemical properties of many coordination compounds. bldpharm.com

The this compound ligand, with its electron-deficient pyrimidine ring, is expected to possess low-lying π* orbitals, making it a potential candidate for accepting charge from a metal center in an MLCT transition. elsevierpure.com Conversely, LC transitions would involve excitations between orbitals located primarily on the ligand itself. The relative energies of the metal d-orbitals and the ligand's frontier orbitals would determine which transitions dominate the spectrum. However, without experimental or computational studies on its metal complexes, the specific energies and characteristics of these MLCT and LC transitions are unknown.

Redox Chemistry of Metal Complexes

The redox chemistry of coordination compounds, often studied by techniques like cyclic voltammetry, provides insight into the electronic influence of the ligand on the metal center and the stability of different oxidation states. The electron-withdrawing or -donating nature of the this compound ligand would modulate the reduction and oxidation potentials of any coordinated metal ion.

A series of pyridinediimine (PDI) iron complexes containing a pendant crown ether has shown that the secondary coordination sphere can influence the redox potential of the metal-ligand scaffold. researchgate.net This highlights the tunability of redox properties through ligand design. For this compound complexes, one would expect the pyrimidine and nitrile groups to have an electron-withdrawing effect, potentially making the metal center easier to reduce. Specific redox potential data, however, are not available in the literature.

Supramolecular Interactions in Metal-Organic Frameworks and Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov The structure and properties of these materials are highly dependent on the geometry and connectivity of the ligand. researchgate.netnih.gov The multitopic nature of this compound, with potential coordination sites on both the pyrimidine and pyridine rings, makes it a theoretically interesting linker for creating 1D, 2D, or 3D networks.